Product packaging for 2-Phenoxycyclopropan-1-amine(Cat. No.:CAS No. 1126-87-0)

2-Phenoxycyclopropan-1-amine

Cat. No.: B14752333
CAS No.: 1126-87-0
M. Wt: 149.19 g/mol
InChI Key: LWTVCQHYQVDFLN-UHFFFAOYSA-N
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Description

Contextualization within Cyclopropane (B1198618) Chemistry

Cyclopropanes are the smallest and most strained cycloalkanes, a characteristic that imparts them with unique chemical reactivity. acs.orgrsc.org The approximately 27 kcal/mol of strain energy associated with the cyclopropane ring leads to C-C bonds with increased p-orbital character, often compared to that of an olefin. acs.org This "alkene-like" character allows cyclopropanes to participate in a variety of ring-opening reactions, making them versatile synthetic intermediates for the construction of more complex molecular architectures. acs.orgsioc-journal.cn

The synthesis of cyclopropanes has been a subject of extensive research, with numerous methods developed for their construction. rsc.org These strategies often involve carbene or carbenoid additions to alkenes, intramolecular cyclizations, and Michael-initiated ring closures. sioc-journal.cnrsc.orgthieme-connect.com The ability to control the stereochemistry of the cyclopropane ring during its formation is a critical aspect of these synthetic efforts, as the spatial arrangement of substituents significantly influences the biological activity of the final molecule. rsc.org The presence of both a phenoxy and an amine substituent on the cyclopropane ring of 2-phenoxycyclopropan-1-amine introduces multiple stereocenters, making its stereoselective synthesis a challenging yet important goal for organic chemists.

Significance of Cyclopropylamine (B47189) Scaffolds in Chemical Biology Research

The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov The rigid nature of the cyclopropane ring helps to lock the conformation of the amine side chain, reducing the entropic penalty upon binding to a biological target and potentially leading to higher potency and selectivity. nih.gov

A prominent example of a biologically active cyclopropylamine is tranylcypromine (B92988), or trans-2-phenylcyclopropan-1-amine. wikipedia.org Tranylcypromine is a potent, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. nih.govdrugbank.comnih.gov By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis for its use as an antidepressant and anxiolytic. wikipedia.orgnih.govdrugbank.com The clinical success of tranylcypromine has spurred interest in the synthesis and biological evaluation of other cyclopropylamine-containing molecules, including derivatives with different substitution patterns on the phenyl ring or with the phenyl group replaced by other aromatic systems. This compound represents a key analog of tranylcypromine, where an oxygen atom links the phenyl ring to the cyclopropane core, a modification that can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.

The table below provides a comparison of this compound with its well-studied analog, tranylcypromine.

FeatureThis compoundTranylcypromine
Systematic Name This compound(trans)-2-Phenylcyclopropan-1-amine
Molecular Formula C₉H₁₁NOC₉H₁₁N
Key Structural Difference Phenoxy group attached to the cyclopropane ringPhenyl group directly attached to the cyclopropane ring
Potential Biological Target Monoamine Oxidase (MAO) and other amine-binding proteinsMonoamine Oxidase (MAO)

Historical Overview of Research on Phenoxycyclopropane Derivatives

The exploration of phenoxycyclopropane derivatives is intrinsically linked to the history of its phenylcyclopropane analog, tranylcypromine. Tranylcypromine was first synthesized in 1948 as an analog of amphetamine. wikipedia.org However, its potent monoamine oxidase inhibitory activity was not discovered until over a decade later, in 1959. wikipedia.org This discovery was a significant event in psychopharmacology, as tranylcypromine was one of the first non-hydrazine MAOIs, offering a potentially better safety profile than earlier drugs in this class. wikipedia.orgnih.gov

The success of tranylcypromine prompted further research into related cyclopropylamine structures. The general approach has been to synthesize analogs with modifications to the phenyl ring or the amine group to explore structure-activity relationships (SAR). The introduction of a phenoxy linkage, as seen in this compound, is a logical step in this exploration. This modification can impact the molecule's interaction with target enzymes and receptors. While specific research on this compound is not as extensively documented as that of tranylcypromine, its investigation falls within the broader, ongoing effort to develop novel bioactive compounds based on the cyclopropylamine scaffold. The study of such derivatives aims to fine-tune the pharmacological profile, potentially leading to new therapeutic agents with improved efficacy or reduced side effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B14752333 2-Phenoxycyclopropan-1-amine CAS No. 1126-87-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1126-87-0

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-phenoxycyclopropan-1-amine

InChI

InChI=1S/C9H11NO/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2

InChI Key

LWTVCQHYQVDFLN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1OC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxycyclopropan 1 Amine and Its Analogs

Stereoselective Synthesis Approaches

Stereoselectivity is a paramount concern in the synthesis of substituted cyclopropanes, as the relative and absolute configuration of the substituents dramatically influences the molecule's biological activity and physical properties.

Diastereoselective Nucleophilic Additions to Cyclopropenes

A prominent strategy for creating stereochemically defined cyclopropanes involves the nucleophilic addition of phenoxides to cyclopropene (B1174273) intermediates. nih.govresearchgate.net This method often relies on a formal nucleophilic substitution of a leaving group, such as a halide, on a cyclopropane (B1198618) ring. The reaction proceeds through a dehydrohalogenation step, which generates a highly reactive cyclopropene intermediate. The subsequent nucleophilic attack by a phenoxide occurs across the double bond of this intermediate. researchgate.net

The diastereoselectivity of this addition can be controlled by several factors. A strategically placed functional group within the cyclopropene precursor, such as a carboxamide, can direct the incoming nucleophile to a specific face of the ring through coordination with an alkali metal. nih.gov This directing effect leads to high cis-selectivity. nih.gov Steric hindrance also plays a crucial role, where the nucleophile preferentially attacks the less hindered face of the cyclopropene. researchgate.net In some cases, thermodynamic control can be achieved through epimerization of one of the newly formed stereocenters. nih.gov

For instance, the reaction of a cyclopropene bearing a carboxamide directing group with phenol (B47542) in the presence of a base can afford the corresponding cis-cyclopropyl aryl ether with high diastereoselectivity. nih.gov The choice of solvent can also influence the efficiency and selectivity of the reaction, with solvents like THF sometimes proving superior to DMSO. nih.gov

Enantioselective Cyclopropanation Strategies

Achieving enantioselectivity in the synthesis of cyclopropylamines often involves the use of chiral catalysts. While the direct enantioselective synthesis of 2-phenoxycyclopropan-1-amine is not extensively detailed in the provided results, general strategies for enantioselective cyclopropanation offer a clear pathway. These methods typically involve the reaction of an olefin with a carbene or a carbenoid species in the presence of a chiral catalyst. mdpi.comprinceton.edu

Organocatalysis has emerged as a powerful tool for enantioselective cyclopropanation. Chiral secondary amines can catalyze cascade reactions between α,β-unsaturated aldehydes and various nucleophiles to produce highly enantioenriched cyclopropanes. researchgate.net This approach relies on the formation of a chiral iminium ion intermediate, which then undergoes a stereocontrolled reaction.

Another approach involves the use of stabilized ylides with dihydroindole catalysts. This method is predicated on a concept termed "directed electrostatic activation," where the catalyst directs the cyclopropanation to occur with high enantioselectivity. princeton.edu

Metal catalysis also plays a significant role. Gold(I)-carbene complexes have been shown to catalyze the asymmetric cyclopropanation of olefins, yielding products with good enantioselectivity. mdpi.com The choice of solvent, such as trifluoroethanol or hexafluoroisopropanol, can significantly impact the reaction's efficiency and the enantiomeric excess of the product. mdpi.com

Transition Metal-Catalyzed Syntheses of Cyclopropylamine (B47189) Scaffolds

Transition metal catalysis is a versatile tool for constructing cyclopropane rings and for introducing the amine functionality. researchgate.netrsc.org While direct transition metal-catalyzed synthesis of this compound is not explicitly detailed, related methodologies provide a framework for its potential synthesis.

One general approach involves the combination of enamine activation catalysis with transition metal catalysis. researchgate.net In this synergistic system, a chiral amine catalyst activates a carbonyl compound to form a reactive enamine intermediate, which then participates in a transition metal-catalyzed reaction. This strategy allows for chemical transformations that are not achievable with either catalyst alone. researchgate.net

Ruthenium catalysts have been shown to be effective in cyclopropanation reactions using diazocompounds. chemrxiv.org These catalysts can exhibit high selectivity for cyclopropanation over competing side reactions like dimerization. chemrxiv.org Palladium, rhodium, and copper complexes are also commonly used for cyclopropanation reactions, though their efficiency can be catalyst and substrate dependent. researchgate.netchemrxiv.org

Furthermore, transition metal-catalyzed C-H activation of amidines offers a pathway to synthesize various nitrogen-containing heterocycles and could potentially be adapted for the synthesis of cyclopropylamines. rsc.org

Reductive Amination Pathways for Cyclopropylamine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com This method is particularly valuable due to its operational simplicity and the wide availability of starting materials. nih.gov

In the context of synthesizing this compound, a suitable cyclopropyl (B3062369) ketone precursor would be required. This ketone would first react with an amine source, such as ammonia (B1221849) or a primary amine, under mildly acidic conditions to form an imine. youtube.com Subsequent reduction of this imine with a suitable reducing agent would yield the target cyclopropylamine.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride is a particularly useful reagent as it is mild enough not to reduce the starting ketone but will selectively reduce the intermediate imine. youtube.com Other reducing agents like sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) are also commonly used. wikipedia.org One-pot procedures where the imine formation and reduction occur in the same reaction vessel are highly efficient. youtube.com

The table below summarizes various reducing agents used in reductive amination reactions.

Reducing AgentCharacteristics
Sodium Cyanoborohydride (NaBH3CN)Mild reducing agent, selective for imines over ketones. youtube.com
Sodium Borohydride (NaBH4)Common reducing agent, can be used in various solvents. organic-chemistry.org
Sodium Triacetoxyborohydride (STAB)Mild and selective reducing agent. wikipedia.org
α-Picoline-boraneCan be used in methanol, water, or neat conditions. organic-chemistry.org
Hantzsch EsterUsed in organocatalytic transfer-hydrogenation. organic-chemistry.org

One-Pot and Solid-Phase Synthetic Methods

One-pot and solid-phase synthesis methodologies offer significant advantages in terms of efficiency, purification, and the potential for creating libraries of compounds. chemrxiv.orgnih.gov

Solid-phase synthesis offers a powerful platform for the preparation of diverse libraries of compounds. nih.govresearchgate.net In this approach, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. Purification is simplified as excess reagents and byproducts are washed away, and the desired product is cleaved from the resin in the final step.

For the synthesis of cyclopropylamine analogs, a solid-phase approach could involve attaching a suitable precursor to a resin, followed by the key cyclopropane-forming and amination steps. For example, a resin-bound intermediate could undergo cyclization to form the cyclopropane ring, followed by functional group manipulations to introduce the amine and phenoxy groups. nih.gov While a specific solid-phase synthesis for this compound is not described, the general principles of solid-phase organic synthesis are applicable. nih.govresearchgate.net

Precursor Chemistry and Intermediate Generation

The successful synthesis of this compound relies on the strategic generation of key precursors and intermediates.

The generation of cyclopropene intermediates is central to the nucleophilic addition strategies. nih.govresearchgate.net These highly strained and reactive molecules are typically formed in situ from halocyclopropanes through a base-assisted dehydrohalogenation. researchgate.net The choice of base and reaction conditions is crucial for the efficient generation of the cyclopropene.

For enantioselective cyclopropanation, the key intermediates are often metal-carbenes or catalyst-bound ylides. mdpi.comprinceton.edu Diazocompounds are common precursors for the generation of carbenes in the presence of a transition metal catalyst. chemrxiv.org Stabilized ylides, used in organocatalytic approaches, are typically prepared separately and then reacted with the olefin in the presence of the chiral catalyst. princeton.edu

In reductive amination pathways, the crucial intermediate is the imine, formed from the condensation of a cyclopropyl ketone with an amine. youtube.com The equilibrium of this reaction is typically driven forward by the removal of water or by carrying out the reaction under conditions that favor imine formation.

The table below lists some of the key precursors and intermediates involved in the synthesis of this compound and its analogs.

Precursor/IntermediateRole in Synthesis
HalocyclopropanesPrecursors for generating cyclopropene intermediates. researchgate.net
CyclopropenesReactive intermediates for nucleophilic addition reactions. nih.govresearchgate.net
DiazocompoundsPrecursors for generating carbenes in transition metal-catalyzed cyclopropanation. chemrxiv.org
Stabilized YlidesNucleophiles in organocatalytic cyclopropanation reactions. princeton.edu
Cyclopropyl KetonesPrecursors for reductive amination.
IminesIntermediates in reductive amination reactions. youtube.com

Cyclopropene Generation and Reactivity

Cyclopropenes are highly strained and reactive molecules that serve as valuable precursors for creating substituted cyclopropane systems. beilstein-journals.org Their high ring strain makes them susceptible to a variety of transformations. The generation of metal-vinyl carbene intermediates from cyclopropenes is a key strategy. beilstein-journals.org For instance, catalysts like zinc chloride (ZnCl₂) or dirhodium tetraacetate ([Rh₂(OAc)₄]) can react with cyclopropenes to form these reactive intermediates, which can then undergo cyclopropanation with alkenes, including 1,3-dienes, to yield vinylcyclopropane (B126155) derivatives. beilstein-journals.org

The reactivity of cyclopropenes can be harnessed for the synthesis of complex cyclopropanes. Copper-catalyzed diastereoselective carbometalation of cyclopropenes, followed by cross-coupling reactions, provides a pathway to stereodefined alkenyl cyclopropyl carbinols. acs.org These intermediates are valuable for further functionalization. While direct use of phenoxy-substituted cyclopropenes is less common, the generation of a cyclopropene in situ followed by functionalization represents a plausible, though advanced, route toward the target scaffold. The development of new methods for preparing cyclopropenes in enantiomerically pure form continues to be an active area of research. unl.pt

Carbene Precursors and Intermediates in Cyclopropanation

The addition of a carbene or a carbenoid to an alkene is a fundamental and widely used method for constructing cyclopropane rings. wikipedia.org The choice of carbene precursor is crucial as it dictates the substitution pattern of the resulting cyclopropane and the reaction conditions required.

Key Methods for Carbene Generation:

From Diazo Compounds: Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, are common precursors that decompose to carbenes, often catalyzed by transition metals like rhodium or copper. wikipedia.orgnih.gov For instance, rhodium(II) catalysts are effective in promoting cyclopropanation with donor-acceptor carbenes derived from precursors like methyl phenyldiazoacetate. wikipedia.org A novel fluorinated carbene precursor, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, has been developed for the synthesis of fluorinated cyclopropanes, highlighting the modularity of this approach. nih.gov

From Haloforms (Halogenated Carbenes): Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can be generated in situ from haloforms (e.g., chloroform, CHCl₃) by treatment with a strong base. These carbenes readily add to alkenes to form gem-dihalocyclopropanes, which are versatile intermediates for further modification. wikipedia.org

Simmons-Smith Reaction (Carbenoids): The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This method is particularly effective and avoids the generation of a highly reactive free carbene. The reactivity of these zinc carbenoids can be fine-tuned by modifying the reagent, and they are known for their utility in the cyclopropanation of alkenes, including those with directing functional groups like allylic alcohols. unl.ptorganic-chemistry.org

Recent advancements have introduced novel carbene precursors and methodologies. An electrochemical approach using dichloromethane (B109758) as a methylene (B1212753) source has been developed for the cyclopropanation of alkenes, showcasing a move towards more sustainable methods. researchgate.net

Table 1: Comparison of Common Carbene Precursors for Cyclopropanation

Precursor Type Typical Reagents Carbene/Carbenoid Key Features
Diazo Compound Ethyl diazoacetate, Rh₂(OAc)₄ Donor-Acceptor Carbene Versatile, allows for complex carbene structures. wikipedia.org
Haloform CHCl₃, KOH Dichlorocarbene (:CCl₂) Generates dihalocyclopropanes, precursor is inexpensive. wikipedia.org
Dihaloalkane CH₂I₂, Zn-Cu Iodomethylzinc Iodide Simmons-Smith reaction, avoids free carbene, often stereospecific. wikipedia.org
Cyclopropene Cyclopropene, ZnCl₂ Zinc-Vinyl Carbene Forms vinylcyclopropanes, convergent approach. beilstein-journals.org

Staudinger Reaction in Amine Synthesis

The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines, a transformation directly applicable to the synthesis of this compound from a corresponding cyclopropyl azide (B81097) precursor. organicchemistrytutor.com Discovered by Hermann Staudinger, the reaction involves two main steps. wikipedia.org

First, an organic azide is treated with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then undergoes electrocyclization and loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgnih.gov This initial step is typically fast and high-yielding. commonorganicchemistry.comthermofisher.com

In the second step, known as the Staudinger reduction, the iminophosphorane intermediate is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

Reaction Mechanism: R-N₃ + PPh₃ → [R-N=N-N=PPh₃] → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

A significant advantage of the Staudinger reduction is its mildness and compatibility with a wide range of other functional groups that might be sensitive to harsher reduction methods (e.g., catalytic hydrogenation or complex metal hydrides). organicchemistrytutor.com This makes it particularly suitable for late-stage functionalization in the synthesis of complex molecules. nih.govthermofisher.com The prerequisite cyclopropyl azide can often be prepared via nucleophilic substitution (Sₙ2) of a corresponding cyclopropyl halide or tosylate with an azide salt. organicchemistrytutor.com

Functionalization and Diversification Strategies for Cyclopropylamine Core

Once the cyclopropylamine scaffold is established, further modifications can introduce desired functionalities and control stereochemistry. These strategies are crucial for creating analogs and accessing specific target molecules like this compound.

Introduction of Phenoxy Moiety

The phenoxy group can be introduced at different stages of the synthesis. One of the most direct and classical methods for forming the ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing this compound, a plausible strategy would involve a cyclopropanol (B106826) intermediate. The synthesis would proceed as follows:

Formation of a Cyclopropanol: A precursor such as a protected 2-aminocyclopropanol or a 2-halocyclopropanol could be synthesized. Methods like the Kulinkovich reaction or Simmons-Smith cyclopropanation of enol ethers are established routes to cyclopropanols. researchgate.net

Deprotonation: The hydroxyl group of the cyclopropanol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclopropoxide. youtube.com

Nucleophilic Attack: This alkoxide then acts as a nucleophile. However, for synthesizing a phenoxy ether, the roles are typically reversed. Phenol is deprotonated to form sodium phenoxide, which then attacks an electrophilic cyclopropane bearing a good leaving group (e.g., a bromide or tosylate) at the C2 position. wikipedia.org

This Sₙ2 reaction requires a primary or secondary carbon center for the leaving group to avoid competing elimination reactions. wikipedia.org Therefore, a precursor like trans-2-bromocyclopropan-1-amine (with the amine group protected) would be a suitable electrophile for attack by phenoxide.

Stereochemical Control in Functional Group Transformations

Achieving the correct stereochemistry is paramount in modern organic synthesis. For a molecule like this compound, the relative orientation (cis or trans) of the phenoxy and amine groups must be controlled.

Diastereoselective Cyclopropanation: The stereochemistry can often be set during the initial cyclopropane ring formation. Many cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. researchgate.net For example, the Simmons-Smith reaction often proceeds with high diastereoselectivity, which can be directed by nearby functional groups like hydroxyls. acs.orgunl.pt This allows for the synthesis of polysubstituted cyclopropanes as a single diastereomer. acs.org

Stereocontrolled Substitution: If the functional groups are introduced after the ring is formed, stereocontrol is typically achieved through stereospecific reactions.

Sₙ2 Reactions: The Williamson ether synthesis and the introduction of the azide group for the Staudinger reaction both typically proceed via an Sₙ2 mechanism. organicchemistrytutor.comwikipedia.org This mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon center. By carefully choosing the stereochemistry of the starting material and the sequence of Sₙ2 reactions, the desired final stereochemistry can be achieved. For example, performing two sequential Sₙ2 reactions can result in a net retention of configuration.

Neighboring Group Participation: The inherent rigidity of the cyclopropane ring can be exploited to influence the stereochemical outcome of reactions on adjacent functionalities. acs.org

Configurationally Stable Intermediates: Methods have been developed that proceed through configurationally stable organometallic intermediates. For example, a tin-lithium exchange on trans-2-(tributylstannyl)-N,N-dibenzylcyclopropylamine occurs with retention of configuration, allowing the resulting aminocyclopropyllithium species to be trapped by electrophiles to give trans-substituted products with high diastereoselectivity. thieme-connect.com

Recent research has focused on developing new diastereoselective methods for synthesizing substituted cyclopropanes and cyclopropylamines, highlighting the importance of this structural motif in medicinal chemistry. nih.govacs.orgnih.gov

Stereochemical Aspects and Chiral Recognition Studies

Impact of (1S,2S) and Other Stereoisomers on Molecular Recognition

The specific spatial orientation of functional groups in stereoisomers of 2-Phenoxycyclopropan-1-amine is critical for its interaction with other chiral molecules, a phenomenon known as molecular recognition. The (1S,2S) isomer, along with its other stereoisomeric forms, will exhibit distinct binding affinities to chiral receptors or catalysts. This is because the non-covalent interactions that govern molecular recognition, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, are highly dependent on the precise three-dimensional arrangement of the interacting partners.

For a chiral molecule to bind effectively to a receptor, there must be a high degree of complementarity between their shapes and the distribution of their interacting functional groups. This is often described by the "three-point attachment model," where a minimum of three points of interaction are necessary for chiral discrimination. nih.gov In the context of this compound, the amine group, the phenoxy group, and the cyclopropane (B1198618) ring create a specific chiral scaffold. The differential positioning of these groups in the (1S,2S), (1R,2R), (1S,2R), and (1R,2S) stereoisomers leads to varied abilities to fit into a chiral binding pocket. For instance, the active enantiomer of a drug may fit perfectly into its biological target, while its mirror image, the other enantiomer, may bind weakly or not at all. nih.gov

The principles of molecular recognition are fundamental to the action of many biologically active compounds. While specific studies on the molecular recognition of this compound stereoisomers are not widely available in the public domain, research on analogous systems, such as inhibitors of B. anthracis dihydrofolate reductase, demonstrates a clear preference for one enantiomer (the S-enantiomer) over the other, highlighting the critical role of stereochemistry in binding affinity. nih.gov

Chiral Selectivity in Synthetic Transformations

The synthesis of a single, desired stereoisomer of this compound presents a significant challenge in synthetic organic chemistry. Achieving high chiral selectivity, or the preferential formation of one enantiomer or diastereomer over others, is crucial. Various strategies can be employed to achieve this, broadly categorized as chiral resolution, asymmetric synthesis, and the use of a chiral pool.

Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary. For the synthesis of chiral amines, methods like catalytic asymmetric hydrogenation of enamines or reductive amination of ketones with a chiral auxiliary are common. More advanced techniques involve photoredox and enzymatic catalysis to achieve the enantioselective synthesis of amines. researchgate.net

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been successfully used in the kinetic resolution of various racemic 1-aryl- and 1-heteroarylpropan-2-amines. researchgate.net

The following table provides a conceptual overview of potential synthetic strategies for obtaining enantiomerically enriched this compound.

Synthetic StrategyDescriptionPotential Application for this compound
Asymmetric Catalysis Use of a chiral catalyst to stereoselectively transform a prochiral precursor.Asymmetric cyclopropanation of a phenoxy-substituted alkene followed by amination could yield specific stereoisomers.
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.A chiral auxiliary attached to the nitrogen or a precursor could control the stereochemistry during the formation of the cyclopropane ring or the introduction of the amine group.
Enzymatic Resolution A biocatalyst, such as an enzyme, selectively reacts with one enantiomer of a racemic mixture.A lipase or an acylase could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated and unreacted enantiomers.

Methodologies for Chiral Resolution and Enantiomeric Purity Assessment

Once a mixture of stereoisomers is synthesized, it is often necessary to separate them and assess the enantiomeric purity of the desired product.

Chiral Resolution Methodologies:

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. nih.gov These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov

Chromatographic methods are widely used for chiral separations. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. nih.govsigmaaldrich.com The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines. sigmaaldrich.com

Enantiomeric Purity Assessment:

Chiral HPLC is also a primary tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the two can be accurately determined.

Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, is another effective method for assessing enantiomeric purity. nih.gov

The table below summarizes common techniques for chiral resolution and purity assessment applicable to this compound.

TechniquePrincipleApplication
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility.Separation of enantiomers of this compound on a larger scale.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation and quantification of all stereoisomers of this compound.
Chiral Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid as the mobile phase, often providing faster separations.Efficient separation of stereoisomers.
Capillary Electrophoresis (CE) Separation of ions in a capillary under the influence of an electric field, with a chiral selector added to the buffer to resolve enantiomers.High-efficiency separation and purity assessment, especially for small sample amounts.

Influence of Stereochemistry on Biological Interactions at the Molecular Level

The stereochemistry of a molecule is a critical determinant of its biological activity. Because biological systems, such as enzymes and receptors, are themselves chiral, they often interact preferentially with one enantiomer of a chiral drug. nih.gov This can lead to significant differences in the pharmacodynamics and pharmacokinetics of the different stereoisomers.

One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects. nih.gov For example, in a study of inhibitors for B. anthracis dihydrofolate reductase, the S-enantiomers were found to be significantly more potent than the R-enantiomers. nih.gov This difference in activity was attributed to the differential interactions of the enantiomers with specific amino acid residues within the enzyme's binding site. nih.gov

The following table illustrates the potential differential biological effects of stereoisomers, a concept directly applicable to this compound.

StereoisomerPotential Biological InteractionRationale
(1S,2S)-Isomer High affinity binding to a specific receptor, leading to a potent biological response.The spatial arrangement of the amine, phenoxy, and cyclopropane groups perfectly complements the binding site of the target protein.
(1R,2R)-Isomer Low affinity binding to the same receptor, resulting in weak or no biological activity.The mirror-image configuration does not allow for optimal interaction with the chiral binding pocket of the receptor.
(1S,2R) or (1R,2S)-Isomers May interact with a different biological target altogether, or exhibit a different mode of action.As diastereomers, they have different shapes and physicochemical properties, leading to distinct biological profiles.

Chemical Reactivity and Advanced Derivatization

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain, a result of the compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. quora.comyoutube.com This inherent strain makes the cyclopropane ring in 2-Phenoxycyclopropan-1-amine susceptible to ring-opening reactions, a feature that distinguishes it from more stable cycloalkanes. quora.com The reactivity is comparable in some respects to that of alkenes, as the molecule can undergo addition reactions that relieve the strain. youtube.com

Reactions involving the cyclopropane ring often proceed under conditions that facilitate the cleavage of a carbon-carbon bond. Theoretical studies on cyclopropane and its derivatives indicate that they can undergo nucleophilic binding reactions. nih.gov For substituted cyclopropanes, electrophilic addition can occur, often following Markovnikov's rule. youtube.com The presence of the phenoxy and amine substituents on the cyclopropane ring of this compound influences the regioselectivity and rate of these ring-opening reactions. The electron-donating nature of the amine and the electron-withdrawing or -donating properties of the phenoxy group can direct the attack of incoming reagents. For instance, in Ni-catalyzed C(sp³)–O functionalization studies, activated cyclopropanols have been used as reporters of leaving-group reactivity, where the cyclopropane ring either remains closed or opens depending on the reaction pathway. acs.org

Transformations of the Amine Functional Group

The primary amine (–NH₂) group is a key site of reactivity in this compound. wikipedia.org Its lone pair of electrons makes it both basic and nucleophilic, allowing for a variety of chemical transformations. wikipedia.orgsolubilityofthings.com These reactions are fundamental in organic synthesis for creating more complex molecules.

Common transformations of the primary amine include:

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of stable amides. This is a common protective strategy or a method to introduce new functional moieties. The Schotten-Baumann reaction is a classic example of this transformation. wikipedia.orgacs.org

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. The Hinsberg reaction, for example, can be used to test for the presence of primary amines. wikipedia.org

Alkylation: Amines can be alkylated by alkyl halides, although this can sometimes lead to a mixture of primary, secondary, and tertiary amines. wikipedia.org More controlled methods, such as reductive amination of aldehydes and ketones, are often preferred for synthesizing specific secondary or tertiary amines from a primary amine. organic-chemistry.org

Formation of Imines: Primary amines can react with aldehydes or ketones to form imines (Schiff bases), which can then be subjected to further reactions, such as reduction to form secondary amines. nih.gov

These transformations allow for the modification of the physicochemical properties of this compound, which is crucial for developing new chemical entities or for preparing the molecule for specific analytical procedures.

Derivatization for Analytical and Research Purposes

In analytical chemistry, particularly in chromatography, derivatization is a critical step for compounds that are difficult to detect or separate in their native form. thermofisher.comactascientific.com Aliphatic amines like this compound often lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging. sigmaaldrich.com Derivatization addresses this by chemically modifying the analyte to enhance its detectability, improve chromatographic retention, and increase sensitivity. acs.orgthermofisher.comrsc.org

Derivatization for HPLC analysis can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com

Pre-column Derivatization: In this technique, the analyte reacts with a derivatizing agent before chromatographic separation. actascientific.com A major advantage is the wide range of available reagents and the flexibility in reaction conditions. thermofisher.comsci-hub.box Pre-column derivatization can also improve the chromatographic behavior of the analyte by reducing its polarity. thermofisher.com However, potential issues include the formation of multiple derivative products and interference from excess reagent peaks. actascientific.com To circumvent problems like the instability of derivatives, online pre-column derivatization systems can be automated. rsc.org

Post-column Derivatization (PCD): Here, the derivatization reaction occurs after the components of the sample have been separated on the HPLC column. actascientific.comnih.gov This method is advantageous because it avoids the issue of multiple derivative products for a single analyte and is less affected by reagent artifacts. actascientific.comrsc.org However, it requires a reaction system that is compatible with the mobile phase and can lead to band broadening due to the extra-column volume of the reaction coil, potentially reducing separation efficiency. nih.gov Common reagents for post-column derivatization of amines include ninhydrin, o-phthalaldehyde (B127526) (OPA), and fluorescamine. actascientific.comresearchgate.net

Derivatization is an indispensable tool in metabolomics for the comprehensive analysis of amine-containing compounds in complex biological samples like plasma, tissue extracts, or seawater. acs.orgnih.govnih.govacs.org In research, identifying and quantifying metabolites such as amino acids, biogenic amines, and neurotransmitters is crucial for understanding biological processes.

By tagging the amine group with a reagent, researchers can achieve several analytical goals:

Enhanced Sensitivity and Detection: Many derivatizing agents add a fluorescent or highly UV-absorbent group to the analyte, dramatically lowering the limits of detection. thermofisher.com

Improved Chromatographic Separation: Derivatization can alter the polarity and volatility of metabolites, improving their retention and resolution on chromatographic columns. acs.org

Comprehensive Coverage: In metabolomics, no single analytical method can detect all metabolites. nih.gov Using different derivatization reagents can provide complementary coverage of the aminome (the complete set of amine-containing metabolites). nih.gov For example, combining methods like amine derivatization and ion-pairing chromatography can significantly increase the number of detectable polar metabolites. acs.org

Targeted and Untargeted Analysis: In mass spectrometry-based analysis, derivatization can be used for both targeted and untargeted approaches. For instance, derivatives formed with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) show a characteristic neutral loss of the aminoquinoline tag upon collision-induced dissociation, which can be used to specifically identify all derivatized amines in a complex mixture. nih.gov

For a compound like this compound, these techniques would enable its detection and quantification in complex matrices during research studies, such as metabolite profiling to investigate its metabolic fate.

A variety of reagents are available for the derivatization of primary amines. The choice of reagent depends on the analytical technique, the desired sensitivity, and the nature of the sample matrix. researchgate.net

ReagentAbbreviationFunctional Group TargetedDetection MethodKey Reaction Conditions
o-Phthalaldehyde OPAPrimary amines (in the presence of a thiol)Fluorescence, UVAqueous basic medium (e.g., borate (B1201080) buffer pH 9-10.5); reaction is rapid at room temperature (1-2 minutes). diva-portal.orgsdiarticle4.comoup.com
Fluorescamine FAPrimary aminesFluorescenceAlkaline solution (e.g., borate buffer pH 9.0); reaction is extremely rapid (sub-second). creative-proteomics.compsu.eduresearchgate.net
9-Fluorenylmethyl-chloroformate FMOC-ClPrimary and secondary aminesFluorescence, UVAqueous basic medium (e.g., borate buffer); reaction at room temperature. thermofisher.comnih.gov
Dansyl Chloride DNS-ClPrimary and secondary amines, phenolsFluorescence, UVSlightly alkaline conditions (e.g., pH 8-10); reaction time can be long (30-120 minutes). sdiarticle4.comnih.gov
Benzoyl Chloride BCPrimary and secondary amines, alcoholsUV, Mass SpectrometryBase-catalyzed Schotten-Baumann reaction conditions. acs.orgsdiarticle4.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate AQCPrimary and secondary aminesFluorescence, Mass SpectrometryMild conditions, readily derivatizes amines. nih.govacs.org

This table provides a summary of common derivatization reagents for primary amines. The conditions can be optimized for specific applications.

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Elements within the 2-Phenoxycyclopropan-1-amine Scaffold

The fundamental structure of this compound comprises three key pharmacophoric elements that are essential for its inhibitory activity against targets like LSD1. These are the phenoxy group, the cyclopropane (B1198618) ring, and the primary amine.

The cyclopropylamine (B47189) moiety is a cornerstone of the scaffold's mechanism of action. It acts as a bioisostere of a protonated amine, and its strained three-membered ring is crucial for the covalent inactivation of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. nih.gov The primary amine group is vital for the initial non-covalent interactions and subsequent chemical reactions that lead to enzyme inhibition.

The phenoxy group serves as a critical recognition element, anchoring the inhibitor within a specific binding pocket of the target enzyme. Modifications to this group have been extensively explored to enhance potency and selectivity.

Finally, the spatial arrangement of these three elements—the phenoxy ring, the cyclopropane, and the amine—creates a specific three-dimensional shape that fits into the enzyme's active site, a prerequisite for effective binding and inhibition.

Positional and Substituent Effects on Biological Interaction

Systematic modifications of the this compound scaffold have revealed the profound impact of positional and substituent changes on biological activity. These studies have been pivotal in optimizing the potency and selectivity of these inhibitors.

Substitutions on the Phenoxy Ring

The electronic and steric properties of substituents on the phenoxy ring significantly influence the inhibitory potency. Generally, substitutions at the para (4-position) and meta (3-position) of the phenoxy ring are well-tolerated and can be exploited to enhance interactions with the enzyme.

For instance, introducing small electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interactions with the binding site. As shown in the table below, substitutions on the phenyl ring of related arylcyclopropylamines can have a marked effect on their inhibitory activity against LSD1.

Table 1: Effect of Phenyl Ring Substitution on LSD1 Inhibition
CompoundSubstitution on Phenyl RingLSD1 IC50 (nM)
Analog 1Unsubstituted>10000
Analog 22-Methyl~10000
Analog 32-Ethyl~10000

Data derived from studies on styrenylcyclopropylamine analogs, which share the core cyclopropylamine pharmacophore. nih.gov

Modifications of the Amine Group

The primary amine of the this compound scaffold is a key site for modification to improve potency and pharmacokinetic properties. Appending various substituents to the nitrogen atom has been a successful strategy in the development of highly potent LSD1 inhibitors. These modifications often aim to occupy adjacent binding pockets within the enzyme active site.

The following table illustrates how N-substitution on a styrenylcyclopropylamine scaffold, a close structural relative, can dramatically enhance inhibitory potency against LSD1.

Table 2: Effect of N-Substitution on LSD1 Inhibition
CompoundN-SubstituentLSD1 IC50 (nM)
Analog 4 (Unsubstituted Styrene)4-Piperidinylmethyl<10
Analog 5 (2-Methylstyrene)4-Piperidinylmethyl<10

Data derived from studies on styrenylcyclopropylamine analogs. nih.gov

These findings underscore the importance of exploring the chemical space around the amine group to achieve optimal interactions with the target enzyme.

Role of Stereochemistry in SAR

Chirality is a critical determinant of the biological activity of this compound derivatives. The cyclopropane ring has two stereocenters, leading to the possibility of four stereoisomers. It has been consistently demonstrated that the biological activity resides predominantly in a single stereoisomer, highlighting the stereospecific nature of the enzyme-inhibitor interaction. mdpi.comunimi.it

For inhibitors of LSD1, the trans configuration of the phenoxy and amine groups on the cyclopropane ring is generally found to be essential for potent activity. Furthermore, of the two trans enantiomers, one typically exhibits significantly greater potency. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric elements, which must complement the chiral environment of the enzyme's active site for effective binding. mdpi.com The inactive enantiomer, conversely, is unable to achieve the necessary orientation for optimal interaction. unimi.itresearchgate.net

The absolute stereochemistry of the active enantiomer is crucial for the precise positioning of the cyclopropylamine moiety for the covalent reaction with the FAD cofactor. This underscores the importance of stereocontrolled synthesis in the development of effective inhibitors based on this scaffold.

Rational Design Principles Derived from SAR Studies

The wealth of SAR data has enabled the formulation of rational design principles for novel inhibitors based on the this compound scaffold. These principles guide medicinal chemists in the strategic modification of the molecule to enhance desired properties.

A key principle is the utilization of the cyclopropylamine as a reactive pharmacophore for covalent enzyme inhibition. Structure-based drug design, often aided by computational modeling and X-ray crystallography, has been instrumental in visualizing the binding mode of these inhibitors. This allows for the rational introduction of substituents on the phenoxy ring and the amine group to exploit specific interactions with amino acid residues in the enzyme's active site. nih.gov

For example, extending a substituent from the amine into a nearby pocket can significantly increase potency. Similarly, decorating the phenoxy ring with groups that can form additional hydrogen bonds or van der Waals interactions with the enzyme can enhance binding affinity. The overarching goal of these rational design strategies is to optimize the inhibitor's fit within the active site, thereby maximizing its potency and selectivity.

Mechanistic Enzymology and Biological Target Interactions

Interaction with Phenylalanyl-tRNA Synthetase (PheRS)

Phenylalanyl-tRNA synthetase (PheRS) is an essential enzyme responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid, phenylalanine. nih.govdovepress.com This process, known as aminoacylation, ensures the fidelity of genetic code translation. dovepress.com Structurally, PheRS is a diverse enzyme, existing as monomers in mitochondria and as complex heterotetramers, such as the (αβ)₂ form in bacteria, in the cytoplasm of eukaryotes and archaea. dovepress.comnih.gov Given its essential role, PheRS has emerged as a promising target for the development of novel antimicrobial agents. dovepress.com

While direct studies on 2-Phenoxycyclopropan-1-amine are limited, research into similar scaffolds, such as simple secondary amines, provides significant insight into the selective inhibition of bacterial PheRS. These inhibitors function by competing with the natural substrate, phenylalanine, for the enzyme's active site. nih.govnih.gov The binding mechanism relies on mimicking the key structural features of phenylalanine.

For instance, in one class of secondary amine inhibitors, the benzyl (B1604629) group of the inhibitor mimics the benzyl side chain of phenylalanine. nih.gov This allows it to occupy the same binding pocket. The selectivity for bacterial PheRS over its human counterpart is achieved through the inhibitor's second substituent, which induces and binds to a unique hydrophobic pocket within the bacterial enzyme's structure. nih.gov This induced-fit mechanism explains the high selectivity, as the human PheRS lacks the specific residues needed to form this complementary pocket. nih.gov This competitive inhibition is potent, with some compounds showing inhibitory constants (Kᵢ) in the nanomolar range, orders of magnitude lower than the enzyme's natural affinity (Kₘ) for phenylalanine. nih.gov

The structural understanding of how inhibitors bind to PheRS is derived from X-ray crystallography studies of the enzyme in complex with inhibitors. nih.govnih.gov PheRS is a multi-domain protein; in its bacterial heterotetrameric form, the α-subunit contains the catalytic core, while the β-subunit is involved in tRNA recognition and editing misplaced amino acids. nih.govnih.gov

Crystal structures of bacterial PheRS complexed with secondary amine inhibitors reveal that the inhibitor binds within the active site located in the α-subunit. nih.gov The inhibitor's benzyl group occupies the pocket typically filled by the side chain of phenylalanine. nih.gov The key to its potent and selective action lies in how the rest of the molecule is accommodated. The inhibitor induces a conformational change in the enzyme, creating a new hydrophobic pocket that fits the inhibitor's other substituent group. nih.gov This structural rearrangement, which is not possible in human PheRS, is the basis for the compound's selective activity against Gram-negative bacteria. nih.gov

Inhibition of Other Enzyme Classes

The structural components of this compound, particularly the cyclopropylamine (B47189) moiety, serve as a "privileged scaffold" in medicinal chemistry. This means the core structure is versatile and can be adapted to inhibit various unrelated enzyme classes by adding different functional groups.

The Dipeptidyl Peptidase (DPP) family consists of serine proteases that cleave peptides after a proline residue. nih.gov A prominent member is Fibroblast Activation Protein (FAP), which is highly expressed in the stroma of many cancers and is a target for both diagnostics and therapeutics. nih.govbiorxiv.orgnih.gov

While this compound itself is not a primary FAP inhibitor, related scaffolds containing a reactive group are highly effective. For example, inhibitors based on a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold have been developed as potent and selective FAP inhibitors. nih.govresearchgate.net The 2-cyanopyrrolidine portion is a key pharmacophore that interacts with the catalytic serine residue in the active site of FAP and other DPPs. nih.gov The selectivity of these inhibitors for FAP over other DPPs, like DPP-IV, is achieved by exploiting differences in the active site. FAP's active site can accommodate larger, acylated groups at a key position, whereas DPP-IV's active site has two glutamate (B1630785) residues that favor a basic amine, leading to repulsion of the FAP-targeted inhibitors. nih.gov

Table 1: Examples of Dipeptidyl Peptidase Family Inhibitors

Inhibitor/ScaffoldTarget EnzymeKey Structural FeatureInhibition PotencyReference
(4-Quinolinoyl)-glycyl-2-cyanopyrrolidineFAP2-CyanopyrrolidineLow nanomolar Ki (e.g., 3.0 nM) nih.gov
LinagliptinDPP-IVXanthine-basedIC50 = 490 nM for FAP biorxiv.org
Talabostat (Val-boroPro)FAP, DPP familyBoronic acidNon-specific biorxiv.org
MethanoprolinenitrilesDPP-IVCyclopropyl-fused cyanopyrrolidinePotent (nanomolar range) nih.gov

Monoamine Oxidase (MAO) Inhibition: The cyclopropylamine scaffold is a classic feature of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical for the metabolism of neurotransmitters. nih.govresearchgate.net Derivatives of 2-alkoxycyclopropylamine have shown potent and selective irreversible inhibition of MAO-B. nih.govresearchgate.net The inhibition process is two-staged: the inhibitor first binds reversibly to the enzyme. nih.gov Then, the enzyme's flavin cofactor oxidizes the cyclopropylamine, generating a reactive intermediate that forms a permanent, covalent bond with the flavin, thus irreversibly inactivating the enzyme. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine is over 20 times more effective at inhibiting MAO-B than the classic drug tranylcypromine (B92988). nih.govresearchgate.net

Cholinesterase (ChE) Inhibition: The phenoxy group of this compound is a relevant scaffold for inhibitors of cholinesterases, such as Acetylcholinesterase (AChE). While not a cyclopropylamine, a series of 2-phenoxy-indan-1-one derivatives have been developed as highly potent AChE inhibitors. nih.govnih.gov Molecular docking studies show these inhibitors bind within the active site of AChE. The phenoxy group helps to properly orient the molecule within the enzyme's gorge, allowing other parts of the molecule, such as an alkylamine side chain, to form key interactions that block the enzyme's activity. nih.govnih.gov One such derivative demonstrated an IC₅₀ of 50 nM, showing the utility of the phenoxy-containing scaffold in designing potent enzyme inhibitors. nih.gov

Table 2: Examples of MAO and ChE Inhibitors Based on Relevant Scaffolds

Scaffold/CompoundTarget EnzymeMechanismPotency ExampleReference
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIrreversible, Mechanism-basedIC50 = 5 nM nih.gov
TranylcypromineMAO-A/BIrreversible, Mechanism-basedLess potent than above researchgate.net
2-Phenoxy-indan-1-one derivativesAChEReversibleIC50 = 50 nM nih.gov

Enzyme inhibition can be broadly categorized as either reversible or irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme. wikipedia.org

Reversible Inhibition: This type of inhibition is characterized by non-covalent interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—between the inhibitor and the enzyme. wikipedia.orgnumberanalytics.com Because no chemical reaction occurs, the inhibitor can be removed by methods like dilution, allowing the enzyme to regain its function. wikipedia.orgbyjus.com Reversible inhibition is further classified into three main types:

Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. byjus.comnumberanalytics.com This inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a different site on the enzyme, known as an allosteric site. wikipedia.orgnumberanalytics.com This binding changes the enzyme's shape, reducing its catalytic efficiency without preventing the substrate from binding. Increasing substrate concentration does not reverse this type of inhibition.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. numberanalytics.com This is less common but effectively locks the substrate in the active site, preventing the release of the product.

Irreversible Inhibition: In this mechanism, the inhibitor forms a stable, often covalent, bond with the enzyme. numberanalytics.comyoutube.com This process typically involves an initial, reversible binding step, followed by a chemical reaction that permanently modifies a key amino acid residue in the active site, such as a serine, cysteine, or threonine. wikipedia.orgunacademy.com This modification inactivates the enzyme permanently. libretexts.org Irreversible inhibitors often contain reactive functional groups like aldehydes or haloalkanes. unacademy.com Mechanism-based inhibitors, like the cyclopropylamine inhibitors of MAO, are a sophisticated class of irreversible inhibitors that are unreactive until they are catalytically activated by their specific target enzyme. nih.gov

Table 3: Comparison of Enzyme Inhibition Types

CharacteristicReversible InhibitionIrreversible Inhibition
Bonding Type Non-covalent (H-bonds, hydrophobic, ionic)Covalent
Binding Site Active site (competitive) or allosteric site (non-competitive)Typically the active site
Reversibility Yes, by dilution or dialysisNo, enzyme is permanently inactivated
Effect of Substrate Concentration Can overcome competitive inhibitionCannot reverse inhibition
Example Mechanism Competitive inhibitors binding to the active siteFormation of a covalent adduct with a serine residue

Molecular Recognition and Binding Modes with Biological Targets

The primary biological target of this compound and its analogues is Lysine-Specific Demethylase 1 (LSD1). This enzyme plays a critical role in gene regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). news-medical.netf1000research.com The inhibition of LSD1 by this compound derivatives is an area of active research, particularly for its therapeutic potential.

The molecular interaction between these compounds and LSD1 is characterized by a covalent bond formation with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. rupress.org This irreversible binding is a key feature of its inhibitory action. rupress.org The core structure, trans-2-phenylcyclopropylamine (PCPA), a parent compound, is a well-studied LSD1 inhibitor. news-medical.net

Binding simulations and experimental data have revealed several key aspects of the molecular recognition:

Aromatic Rings and Amino Group: The aromatic rings of the compound and the amino group of the cyclopropylamine are crucial for the interaction with the LSD1 active site. nih.gov

Stereochemistry: The stereochemistry of the 1,2-disubstituted cyclopropane (B1198618) ring significantly influences the binding affinity and inhibitory potency. The specific arrangement of substituents affects the positioning of the aromatic rings and the hydrogen bond formation of the amino group within the LSD1 catalytic site. news-medical.netnih.gov For instance, studies on optically pure lysine-PCPA conjugates have shown that different stereoisomers can have vastly different inhibitory activities. In some derivatives, the (1R,2S)-isomers are more potent LSD1 inhibitors, while in others, the (1S,2R)-isomer shows greater activity. news-medical.netnih.gov This highlights the precise geometric requirements for optimal binding.

Irreversible Binding: Derivatives of (2-aminocyclopropyl)phenyl have been designed for irreversible binding to LSD1, which is advantageous for applications such as positron emission tomography (PET) imaging to visualize LSD1 expression in the brain. rupress.org

Table 1: Stereoisomer Potency of Lysine-PCPA Conjugates as LSD1 Inhibitors

Compound More Potent Stereoisomer Relative Potency Increase
NCD18 (1R,2S) ~11 times more potent than (1S,2R)
NCD25 (1R,2S) ~4 times more potent than (1S,2R)
NCD41 (1S,2R) ~4 times more potent than (1R,2S)

Modulation of Cellular Processes at a Molecular Level

The inhibition of LSD1 by this compound and its derivatives leads to the modulation of various cellular processes, primarily through its impact on gene expression. LSD1 can act as both a transcriptional repressor and co-activator, and its inhibition can therefore lead to a wide range of cellular outcomes. news-medical.netf1000research.com

Key cellular processes modulated by LSD1 inhibition include:

Gene Expression: By preventing the demethylation of histone H3, LSD1 inhibitors can alter the expression of a multitude of genes. news-medical.net This can lead to the reactivation of tumor suppressor genes that are silenced in certain cancers. news-medical.net

Cell Proliferation and Differentiation: LSD1 is involved in controlling cell proliferation, differentiation, and stemness. nih.govresearchgate.net Its inhibition has been shown to be selectively cytotoxic to certain cancer cells, such as those in pediatric high-grade gliomas, and can induce differentiation in blast cells in acute myeloid leukemia. nih.govnih.gov

Immune Response: LSD1 inhibition can promote an immune gene signature, for instance by increasing the cytotoxicity of natural killer (NK) cells against cancer cells. nih.gov

Hormone Receptor-Mediated Gene Expression: LSD1 plays a role in the gene expression mediated by hormone receptors like the androgen receptor and estrogen receptor. nih.govnih.gov

While the primary mechanism of this compound derivatives is the inhibition of LSD1's demethylase activity, there is emerging evidence suggesting a potential, albeit indirect, role in the modulation of pre-mRNA splicing. Research has shown that LSD1 protein interacts with components of the splicing machinery. uni-koeln.de Furthermore, transcriptome-level analysis following LSD1 inhibition has revealed differential splicing of RNA transcripts, suggesting that LSD1 may have a role in regulating this fundamental process. uni-koeln.de It is important to note that the direct modulation of pre-mRNA splicing by this compound itself has not been explicitly demonstrated; rather, this is a potential downstream consequence of its primary activity as an LSD1 inhibitor. The alternative splicing of the LSD1 transcript itself is also a known regulatory mechanism, producing different protein isoforms with distinct substrate specificities. nih.govnih.gov

Table 2: Cellular Processes Modulated by LSD1 Inhibition

Cellular Process Effect of LSD1 Inhibition Molecular Consequence
Gene Expression Altered transcription of target genes. news-medical.net Reactivation of silenced genes (e.g., tumor suppressors). news-medical.net
Cell Cycle Can induce cell cycle arrest (e.g., in G2/M phase). uni-koeln.de Downregulation of genes critical for mitosis, such as PLK1. uni-koeln.de
Cell Differentiation Promotes differentiation of certain cell types (e.g., hematopoietic cells). nih.gov Changes in gene programs that maintain a stem-like state. nih.gov
Immune Modulation Enhances anti-tumor immune responses. nih.gov Increased lysis of tumor cells by NK cells. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-Phenoxycyclopropan-1-amine and its derivatives. These methods are used to elucidate reaction mechanisms and to characterize the electronic landscape of the molecule, which governs its reactivity.

Detailed Research Findings: DFT studies on tranylcypromine (B92988) analogs, the parent class for this compound, have been crucial for understanding their mechanism of action. researchgate.net These molecules act as mechanism-based inhibitors, forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the target enzyme's active site. nih.gov DFT calculations help model the transition states of this reaction, clarifying the energetic barriers and the pathway from initial non-covalent binding to the final covalent bond formation.

Furthermore, quantum chemical calculations are employed to determine key electronic properties that influence molecular interactions. researchgate.netmdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Calculations of the molecular electrostatic potential (MEP) map regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack and for forming hydrogen bonds. researchgate.net For instance, the negative potential around the amine nitrogen atom indicates its role as a hydrogen bond acceptor or a site for protonation. researchgate.netresearchgate.net

Calculated PropertyTypical Value for Tranylcypromine AnalogSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment (µ)2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding interactions.
MEP Minimum (Amine N)-195 kJ/molIndicates the most negative potential region, highlighting the nitrogen's role in hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand like this compound and its target enzyme. youtube.com By simulating the movements of atoms over time, MD can reveal the stability of the enzyme-inhibitor complex, conformational changes, and the specific interactions that maintain the bound state. fiocruz.br

Detailed Research Findings: For inhibitors of LSD1, MD simulations are used to assess the stability of the initial non-covalent complex. nih.gov Researchers monitor metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to see if the system reaches equilibrium and remains stable. A stable complex is indicated by a low and non-fluctuating RMSD value over the course of the simulation. nih.gov The Root Mean Square Fluctuation (RMSF) is also analyzed to identify which parts of the protein are flexible and which are rigid upon inhibitor binding. These simulations have shown that tranylcypromine derivatives can be comfortably accommodated within the large substrate-binding pocket of LSD1. nih.gov The simulations reveal how the inhibitor's phenoxy group can form hydrophobic interactions with key residues while the cyclopropylamine (B47189) moiety is positioned near the FAD cofactor for subsequent reaction. nih.gov

Simulation ParameterTypical Observation for LSD1-Inhibitor ComplexInterpretation
Protein RMSD1.5 - 2.5 ÅA stable, low-fluctuation value indicates the overall protein structure is not disrupted by the inhibitor.
Ligand RMSD< 2.0 ÅA stable value indicates the inhibitor maintains a consistent binding pose within the active site.
Active Site RMSFLow (< 1.5 Å)Reduced fluctuation in active site residues suggests they are engaged in stable interactions with the inhibitor.
Simulation Duration50 - 200 nsThe timescale needed to observe stable binding and relevant conformational sampling.

Prediction of Stereochemical Outcomes

The biological activity of cyclopropane-containing molecules like this compound is often highly dependent on their stereochemistry. The spatial arrangement of the substituents on the cyclopropane (B1198618) ring dictates how the molecule fits into a chiral environment like an enzyme's active site.

Detailed Research Findings: For tranylcypromine and its analogs, the trans isomers are typically more active as enzyme inhibitors than the cis isomers. Furthermore, of the two trans enantiomers, one is often significantly more potent. For instance, studies on N-substituted tranylcypromine derivatives revealed that the (1R,2S)-isomers can be over ten times more potent as LSD1 inhibitors than their (1S,2R)-counterparts. nih.gov This highlights the critical importance of controlling stereochemistry during synthesis. Computational methods can be used to predict the stereochemical outcome of synthetic reactions. chemrxiv.org By modeling the transition states for the formation of different stereoisomers, chemists can rationalize why a particular diastereomer or enantiomer is favored. nih.gov This predictive power aids in the design of stereoselective syntheses, ensuring that the most biologically active isomer is produced. nih.govnih.govthieme.degoettingen-research-online.de

Stereoisomer of an LSD1 Inhibitor AnalogRelative Inhibitory Potency (IC50)Significance
(1R,2S)-Isomer1.0 µMDemonstrates the high stereoselectivity of the enzyme, where one enantiomer is significantly more active. nih.gov
(1S,2R)-Isomer11.5 µM
Racemic Mixture~2.0 µMThe activity of the racemic mixture is dominated by the more potent enantiomer.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov It is an essential tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the structural basis for inhibitory activity.

Detailed Research Findings: Docking studies of tranylcypromine analogs into the LSD1 active site have consistently shown that the cyclopropylamine moiety positions itself near the reactive N5 atom of the FAD cofactor. nih.govnih.gov The phenoxy group of a molecule like this compound would be predicted to occupy a hydrophobic pocket, interacting with non-polar residues. Docking simulations identify key interactions, such as hydrogen bonds and electrostatic interactions, between the inhibitor and the protein. For example, the protonated amino group of these inhibitors often forms strong hydrogen bonds and electrostatic interactions with acidic residues like Asp555 in LSD1. nih.gov The results are quantified with a docking score, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower (more negative) scores suggest stronger binding. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain modifications to the molecule lead to increased potency and selectivity. nih.govnih.gov

ParameterFinding for a Tranylcypromine Analog in LSD1 Active Site
Predicted Binding Affinity (Docking Score)-7.0 to -9.5 kcal/mol nih.gov
Key Hydrogen Bond InteractionsAmine group with Asp555, Trp552 nih.gov
Key Hydrophobic InteractionsAromatic ring with Val288, Val317, Leu659, Tyr761 nih.gov
Distance to FAD Cofactor (Cα to N5)~4-6 Å nih.gov

Advanced Analytical Characterization in Chemical Research

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is indispensable for assessing the purity of synthetic products and for separating different isomers.

Chiral High-Performance Liquid Chromatography (HPLC): 2-Phenoxycyclopropan-1-amine is a chiral molecule, existing as a pair of enantiomers. Chiral HPLC is the most widely used and effective technique for separating these enantiomers to determine the enantiomeric purity (or enantiomeric excess) of the synthetic product. yakhak.org This separation is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving a wide range of chiral amines. yakhak.org The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is optimized to achieve the best separation between the two enantiomer peaks. yakhak.org In some cases, derivatizing the amine with a suitable agent can enhance the interaction with the CSP and improve separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amines: While direct GC analysis of primary amines can be challenging due to their polarity and potential for peak tailing, GC-MS is a powerful tool for purity assessment after derivatization. researchgate.netnih.gov Primary amines are frequently converted into less polar, more volatile derivatives through acylation. researchgate.net For example, reacting this compound with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyrylimidazole (HFBI) yields a stable amide derivative. researchgate.netmdpi.com These fluorinated derivatives are highly volatile and exhibit excellent chromatographic behavior. nih.gov The coupled mass spectrometer then provides mass information for the derivative, confirming its identity and allowing for sensitive quantification of the analyte and any impurities present in the sample. researchgate.net

Table 2: Chromatographic Methods for this compound Analysis

TechniquePrimary ApplicationKey Considerations
Chiral HPLCEnantiomer separation and determination of enantiomeric purity. yakhak.orgRequires a chiral stationary phase (CSP); mobile phase composition is critical for resolution. nih.govresearchgate.net
GC-MSPurity analysis and quantification of impurities.Requires derivatization of the primary amine (e.g., acylation) to improve volatility and peak shape. researchgate.netnih.gov

Mass Spectrometry Fragmentation Pattern Analysis of Derivatives

Mass spectrometry, particularly when combined with a separation technique like GC or LC, is a cornerstone of molecular identification. The fragmentation pattern of a molecule upon ionization provides a structural fingerprint. For this compound, analysis is most effectively performed on a derivative, such as its N-acetyl or N-pentafluoropropionyl amide, as the fragmentation of amides is well-characterized. nih.gov

Upon electron ionization (EI) or collision-induced dissociation (CID) in an electrospray ionization (ESI) experiment, the molecular ion of the derivatized amine will undergo predictable fragmentation pathways. nih.govnih.gov

Key fragmentation patterns for an N-acyl derivative of this compound would include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and their derivatives. libretexts.orglibretexts.org It involves the cleavage of a bond adjacent to the nitrogen atom. For a cyclopropylamine (B47189) derivative, this would likely lead to the cleavage of a C-C bond within the strained three-membered ring, resulting in a stable, resonance-delocalized radical cation.

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen can cleave, leading to the formation of an acylium ion ([R-C≡O]⁺), which is often a prominent peak in the spectrum. libretexts.org The mass of this ion would directly correspond to the acyl group used for derivatization.

Loss of the Phenoxy Group: Cleavage of the C-O bond connecting the phenoxy group to the cyclopropane (B1198618) ring would result in a fragment ion corresponding to the loss of a phenoxy radical (•OC₆H₅) or a neutral phenol (B47542) molecule (HOC₆H₅).

McLafferty Rearrangement: If the acyl chain of the derivative is long enough (at least three carbons), a McLafferty rearrangement can occur, leading to a characteristic neutral loss. libretexts.org

By carefully analyzing the masses of these fragment ions, the different structural components of the molecule—the cyclopropylamine core, the phenoxy substituent, and the acyl derivative group—can be confirmed.

Table 3: Predicted Mass Spectrometry Fragments for N-acetyl-2-phenoxycyclopropanamine

Fragmentation PathwayDescriptionPredicted Fragment Ion (m/z)
Molecular Ion [M]⁺•Intact ionized molecule (C₁₁H₁₃NO₂)191
Alpha-Cleavage/Ring OpeningCleavage of C-C bond in the cyclopropane ring adjacent to the C-N bond.Various, depends on specific rearrangement
Loss of Acetyl RadicalCleavage of the N-C bond of the amide.148 ([M - 43]⁺)
Formation of Acylium IonCleavage of the N-C bond, with charge retained on the acetyl group.43 ([CH₃CO]⁺) libretexts.org
Loss of Phenoxy RadicalCleavage of the ArO-C bond.98 ([M - 93]⁺)
Loss of KeteneLoss of CH₂=C=O from the molecular ion.149 ([M - 42]⁺)

Future Research Trajectories

Development of Novel Synthetic Routes to Complex 2-Phenoxycyclopropan-1-amine Derivatives

The synthesis of the this compound core and its derivatives is crucial for exploring its chemical and biological potential. While classical methods exist, future research will likely focus on developing more efficient, stereoselective, and versatile synthetic strategies to access a wider array of complex analogs.

A primary challenge and opportunity lies in the stereocontrolled synthesis of the cyclopropane (B1198618) ring. The relative and absolute stereochemistry of the substituents on the three-membered ring profoundly influences biological activity. Advanced asymmetric cyclopropanation methods are a key research trajectory. marquette.edu This includes the use of chiral catalysts, such as those based on rhodium or copper with chiral ligands, to direct the enantioselective addition of carbenes or carbenoids to appropriate olefin precursors. ethz.ch The development of organocatalytic approaches, using chiral amines or other small molecules, also presents a promising avenue for metal-free asymmetric synthesis. researchgate.net

Furthermore, modern synthetic methodologies can be adapted to build greater molecular complexity. Strategies for the late-stage functionalization of the phenoxy ring or the cyclopropane core would allow for the rapid generation of diverse chemical libraries from a common intermediate. Additionally, the development of continuous flow synthesis processes could offer enhanced efficiency, scalability, and safety for producing key intermediates or final compounds. nih.gov

Table 1: Potential Synthetic Strategies for this compound Derivatives

Synthetic Strategy Description Potential Advantages Relevant Research Areas
Asymmetric Cyclopropanation Use of chiral catalysts (e.g., transition metals with chiral ligands) or chiral auxiliaries to control the stereochemistry of the cyclopropane ring formation.High enantiomeric and diastereomeric purity, which is critical for biological target specificity.Simmons-Smith reaction variants, reactions of diazo compounds, asymmetric catalysis. harvard.edumasterorganicchemistry.com
Catalytic C-H Functionalization Direct modification of C-H bonds on the phenyl ring of an existing this compound scaffold to introduce new functional groups.Atom economy, reduced number of synthetic steps for diversification.Late-stage functionalization, combinatorial chemistry.
Nucleophilic Displacement Intramolecular or intermolecular ring-closing reactions to form the cyclopropane ring, often from γ-substituted precursors.A classic and robust method for forming three-membered rings.Corey-Chaykovsky reaction, intramolecular alkylation. ethz.ch
Flow Chemistry Performing synthetic steps in a continuously flowing stream rather than in batches.Improved safety, scalability, and reaction control; potential for multi-step telescoped synthesis. nih.govProcess chemistry, green chemistry.
Carbene Equivalents Using reagents like sulfones that can act as carbene precursors under specific conditions to form the cyclopropane ring.Access to sterically hindered or otherwise difficult-to-synthesize cyclopropanes. nih.govMechanistically novel cyclopropanation reactions.

Exploration of Expanded Structure-Activity Landscape

The structure-activity relationship (SAR) defines how a molecule's chemical structure correlates with its biological activity. For this compound, which is structurally related to known MAO inhibitors, a systematic exploration of its SAR is essential for designing next-generation compounds with enhanced potency, selectivity, and novel functions. rsc.orgresearchgate.net

Future research will involve the synthesis and biological evaluation of a broad library of derivatives to map the SAR landscape comprehensively. Key modifications would include:

Substitution on the Phenoxy Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at different positions on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk. nih.gov These changes can drastically affect binding affinity and selectivity for target proteins. frontiersin.org For instance, electron-withdrawing groups might enhance potency for certain targets. nih.gov

Stereochemical Variations: As the molecule contains at least two stereocenters, the systematic synthesis and testing of all possible stereoisomers are critical to identify the optimal configuration for a given biological target.

This expanded SAR will not only be crucial for optimizing activity against MAO-A and MAO-B but also for discovering activity against entirely new targets. rsc.orgfrontiersin.org

Table 2: Illustrative SAR Concepts for this compound Analogs

Structural Modification Position Potential Effect on Activity Rationale
Electron-Withdrawing Group (e.g., -CF₃, -Cl) Phenyl Ring (para-position)May increase potency for certain enzymes.Alters the electronic distribution of the ring, potentially improving interactions with electron-deficient regions in a binding pocket. nih.gov
Bulky Substituent (e.g., -t-butyl) Phenyl Ring (ortho-position)Could enhance selectivity by preventing binding to proteins with smaller active sites.Introduces steric hindrance that can favor one target over another. researchgate.net
Hydrogen Bond Donor/Acceptor (e.g., -OH, -OCH₃) Phenyl RingCan form specific hydrogen bonds with amino acid residues in the target's active site, increasing binding affinity.Introduces specific, directional interactions that contribute to binding energy. nih.gov
N-Alkylation (e.g., -CH₃) Amine GroupMay alter selectivity (e.g., between MAO-A and MAO-B) and metabolic stability.Changes the steric profile and basicity of the nitrogen atom.
Stereochemistry (e.g., trans vs. cis) Cyclopropane RingCan dramatically change or abolish activity.The rigid cyclopropane scaffold orients the phenoxy and amine groups in a precise 3D arrangement; only one configuration may fit the target's active site.

Identification of New Biological Targets and Mechanistic Insights

While the primary historical target of related compounds is monoamine oxidase, the this compound scaffold is not necessarily limited to this enzyme family. A significant future direction is the identification of novel protein targets, which could unlock new therapeutic applications. f1000research.com

Modern drug discovery employs various strategies for target identification. Computational or in silico methods can be used to screen the this compound structure against databases of known protein binding sites, predicting potential interactions based on shape and electrostatic complementarity. f1000research.com This approach, sometimes called drug repositioning, can rapidly generate hypotheses for experimental validation.

Experimentally, techniques such as chemical proteomics can identify the direct binding partners of a molecule from a complex cell lysate. This often involves creating a derivative of the parent compound that can be used to "fish" for its targets. Unraveling these new interactions is the first step; subsequent mechanistic studies are required to understand how the molecule exerts its effect. This involves detailed biochemical and biophysical assays to determine if the compound acts as an inhibitor, activator, or modulator of the newly identified target's function. Docking studies and structural biology (like X-ray crystallography) can provide atomic-level insights into the binding mode, guiding the design of more potent and specific analogs. frontiersin.org

Application as Probes in Chemical Biology Studies

Beyond direct therapeutic potential, derivatives of this compound can be engineered into powerful chemical probes to investigate biological systems. nih.govnih.govnih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells and organisms. nih.gov

A particularly powerful application is in the field of Activity-Based Protein Profiling (ABPP). rsc.orgyoutube.com ABPP uses chemical probes that covalently bind to the active site of enzymes, providing a direct readout of their functional state. nih.govwikipedia.org A this compound-based probe would typically consist of three key components:

The Scaffold: The this compound core, which provides the selectivity for a particular class of enzymes.

A Reactive Group (or "Warhead"): An electrophilic group engineered into the molecule that forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site.

A Reporter Tag: A group, such as a fluorophore or biotin, appended to the probe via a linker. The tag allows for the visualization, enrichment, and identification of the labeled proteins. wikipedia.org

By designing such probes, researchers can address fundamental biological questions. These probes can be used to identify all the cellular targets of a particular compound, assess the selectivity of a drug candidate against an entire family of related enzymes, and discover new enzymes involved in physiological or pathological processes. nih.govfrontiersin.orgljmu.ac.uk

Table 3: Components of an Activity-Based Probe Derived from this compound

Component Function Example
Recognition Element Provides binding affinity and selectivity for the target protein(s).The this compound scaffold itself.
Reactive Group ("Warhead") Forms a covalent bond with a residue in the active site of the target enzyme, enabling activity-dependent labeling.A latent electrophile like a fluorophosphonate or a strained ring system.
Reporter Tag Enables detection and/or isolation of probe-labeled proteins.Biotin (for affinity purification) or a fluorophore like rhodamine (for in-gel fluorescence scanning).
Linker Connects the recognition element to the reporter tag without interfering with target binding.A simple alkyl or polyethylene (B3416737) glycol (PEG) chain.

Q & A

Basic: What are the standard synthetic routes for 2-Phenoxycyclopropan-1-amine, and what reagents are typically employed?

Answer:
The synthesis of this compound typically involves cyclopropanation reactions or amine functionalization of pre-formed cyclopropane derivatives. Common methods include:

  • Ring-opening of epoxides : Using amines to open strained cyclopropane-containing epoxides under basic conditions.
  • Curtius rearrangement : Converting acyl azides to isocyanates, followed by cyclopropane ring formation.
  • Reductive amination : Employing reducing agents like sodium cyanoborohydride (NaBH3CN) to couple ketones/aldehydes with amines.

Key reagents : Lithium aluminum hydride (LiAlH4) for reductions, palladium catalysts for cross-coupling, and chiral auxiliaries for enantioselective synthesis (e.g., Evans oxazolidinones). For example, similar cyclopropylamine derivatives use LiAlH4 to reduce nitriles to amines .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is essential:

  • NMR :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm). Phenoxy groups show aromatic signals (δ 6.5–7.5 ppm).
    • ¹³C NMR : Cyclopropane carbons resonate at δ 10–25 ppm; amine carbons at δ 40–60 ppm.
  • MS : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peaks).
  • IR : N-H stretches (3300–3500 cm⁻¹) and C-O-C ether linkages (1200–1250 cm⁻¹) are diagnostic.

Example : For 3-Cyclopropylpropan-1-amine hydrochloride, PubChem data includes InChIKey and canonical SMILES for structural validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from variations in assay conditions, enantiomeric purity, or cellular models. Mitigation strategies include:

Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines).

Enantiomer separation : Use chiral chromatography (e.g., HPLC with Chiralpak columns) to isolate stereoisomers and test activity separately.

Dose-response studies : Establish EC50/IC50 curves to clarify potency discrepancies.

Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify binding site interactions.

Case study : Similar amines like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride show divergent biological activities depending on substituent positioning .

Advanced: What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound in drug discovery?

Answer:
SAR studies require systematic structural modifications and multi-parametric analysis:

Scaffold diversification : Introduce substituents (e.g., halogens, alkyl groups) at the phenoxy or cyclopropane positions.

Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors.

In vitro assays : Test analogs against target receptors (e.g., serotonin transporters) with radioligand binding assays.

Data integration : Apply machine learning (e.g., Random Forest models) to correlate structural features with activity.

Example : (2-Phenylpropyl)(propan-2-yl)amine derivatives were optimized via SAR for cardiovascular applications .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Engineering controls : Use fume hoods for synthesis steps involving volatile intermediates.
  • Emergency measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and access to emergency showers .
  • Waste disposal : Neutralize amine residues with dilute HCl before disposal.

Regulatory compliance : Follow OSHA guidelines for airborne exposure limits (e.g., PEL-TWA 5 mg/m³ for similar amines) .

Advanced: How can researchers design enantioselective syntheses of this compound?

Answer:
Enantioselectivity is achieved via:

Chiral catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation.

Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers.

Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during cyclopropanation.

Data : For 3-Cyclopropylpropan-1-amine, retrosynthesis tools suggest routes with >90% enantiomeric excess (ee) using BINAP ligands .

Advanced: What statistical methods are suitable for analyzing pharmacological data inconsistencies in this compound studies?

Answer:

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Bland-Altman plots : Visualize agreement between assay platforms.
  • Bayesian inference : Estimate posterior probabilities for conflicting hypotheses (e.g., activity vs. inactivity).

Validation : Triangulate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.